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molecular formula C6H6O5S B1239019 2,4-dihydroxybenzenesulfonic Acid CAS No. 6409-58-1

2,4-dihydroxybenzenesulfonic Acid

Cat. No. B1239019
M. Wt: 190.18 g/mol
InChI Key: GPULXEIKKFAUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936732B2

Procedure details

15.0 g (0.136 moles) of resorcinol, 102 g dimethyl carbonate and 68 g cyclohexane were charged under nitrogen to a 4-necked one litre reactor fitted with stirrer, thermometer and condenser attached to an HCl scrubber system. The reaction mixture was heated to 60° C. and 15.1 g (0.13 moles) of chlorosulphonic acid added over a period of 4 h with removal of hydrogen chloride gas. On completion of the addition, the reaction mixture is heated to 70-72° C. for 1 h, and then cooled to 20° C. The reaction mixture separated into two layers with the lower layer containing 2,4-dihydroxybenzene sulphonic Acid (63.2% by hplc) and resorcinol (31.5% by hplc).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C(=O)(OC)OC.Cl.Cl[S:17]([OH:20])(=[O:19])=[O:18]>C1CCCCC1>[OH:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][C:8]=1[S:17]([OH:20])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
102 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
68 g
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15.1 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with stirrer
ADDITION
Type
ADDITION
Details
On completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 70-72° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture separated into two layers with the lower layer
ADDITION
Type
ADDITION
Details
containing 2,4-dihydroxybenzene sulphonic Acid (63.2% by hplc) and resorcinol (31.5% by hplc)

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC(=C1)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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